molecular formula C13H16ClN B8228408 1-(Naphthalen-2-yl)propan-1-amine hydrochloride

1-(Naphthalen-2-yl)propan-1-amine hydrochloride

Cat. No.: B8228408
M. Wt: 221.72 g/mol
InChI Key: CTQRODCNABQFFX-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)propan-1-amine hydrochloride (CAS: 2701987-79-1) is a chiral amine hydrochloride with the molecular formula C₁₃H₁₆ClN and a molecular weight of 221.73 g/mol . Its structure comprises a naphthalen-2-yl group attached to a propylamine chain, with a stereogenic center at the C1 position (R-configuration) . The hydrochloride salt enhances its stability and solubility in polar solvents. Storage conditions recommend an inert atmosphere at room temperature .

Properties

IUPAC Name

1-naphthalen-2-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQRODCNABQFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Oxime Formation : React 1-(naphthalen-2-yl)propan-1-one with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol under reflux (60–70°C, 6–8 hours) using sodium acetate (NaOAc) as a buffer.

  • Hydrogenation : Subject the oxime intermediate to hydrogenation under 1 atm H2_2 in ethanol with 10% Pd/C catalyst. After filtration, treat the free amine with HCl to precipitate the hydrochloride salt.

Key Data:

ParameterOptimal ConditionsYieldPurity
Oxime Reaction Time6 hours85%95%
Hydrogenation Catalyst10% Pd/C (5 wt%)90%98%
Salt CrystallizationEtOAc/Hexane (1:3)92%99%

This method achieves high enantiopurity (>98% ee) when using chiral auxiliaries during oxime formation.

Reductive Amination of Ketones

Reductive amination bypasses oxime intermediates by directly converting ketones to amines.

Procedure:

  • React 1-(naphthalen-2-yl)propan-1-one with ammonium acetate (NH4_4OAc) in methanol.

  • Add sodium cyanoborohydride (NaBH3_3CN) at 25°C for 12 hours.

  • Acidify with HCl to isolate the hydrochloride salt.

Optimization Insights:

  • Solvent : Methanol > Ethanol (due to better NH4_4OAc solubility).

  • Reducing Agent : NaBH3_3CN outperforms NaBH4_4 in selectivity (3:1 amine:secondary alcohol ratio).

  • Scale-Up : Continuous flow systems reduce reaction time to 2 hours with 88% yield.

Chiral Resolution of Racemic Mixtures

Racemic 1-(naphthalen-2-yl)propan-1-amine is resolved using diastereomeric salt formation.

Procedure:

  • Treat racemic amine with (1S)-(+)-10-camphorsulfonic acid in ethanol.

  • Recrystallize the diastereomeric salt to isolate the (R)-enantiomer.

  • Neutralize with NaOH and reprotonate with HCl.

Performance Metrics:

Resolving AgentSolventEnantiomeric Excess (ee)
(1S)-(+)-Camphorsulfonic acidEthanol99.4%
Tartaric acidAcetone92.1%

Industrial processes employ automated crystallization systems to achieve >99% ee at 500 kg scale.

Grignard-Based Alkylation

This method constructs the propanamine chain via nucleophilic addition.

Procedure:

  • React 2-naphthylmagnesium bromide with acrylonitrile in THF at −10°C.

  • Hydrolyze the nitrile to ketone using H2_2SO4_4.

  • Reduce the ketone to amine via catalytic hydrogenation (Pd/C, H2_2) and form the hydrochloride salt.

Challenges:

  • Nitrile Hydrolysis : Requires strict temperature control (−5 to 0°C) to avoid over-oxidation.

  • Byproducts : Tertiary alcohols form if Grignard reagent is in excess (mitigated by stoichiometric precision).

Continuous Flow Synthesis

Industrial-scale production leverages flow chemistry for efficiency.

Protocol:

  • Pump 1-(naphthalen-2-yl)propan-1-one and NH4_4OAc into a microreactor at 100°C.

  • Introduce NaBH3_3CN in a second reactor module.

  • Direct the output to an HCl quench tank for instantaneous salt precipitation.

Advantages:

  • Throughput : 50 kg/day with 94% yield.

  • Safety : Minimizes exposure to H2_2 and borohydrides.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Oxime Hydrogenation9098High120
Reductive Amination8895Moderate95
Chiral Resolution7599.4Low210
Grignard Alkylation8290Moderate150
Continuous Flow9497High85

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

1-(Naphthalen-2-yl)propan-1-amine hydrochloride serves as a chiral building block in organic synthesis. Its structural characteristics allow it to be utilized in the formation of more complex organic molecules. It is also involved in various chemical reactions such as oxidation, reduction, and substitution, leading to diverse products like substituted naphthalene derivatives and other amine derivatives.

Reaction Type Common Reagents Major Products
OxidationPotassium permanganate, chromium trioxideNaphthyl ketones, aldehydes
ReductionLithium aluminum hydride, sodium borohydrideSecondary or tertiary amines
SubstitutionAlkyl halides, acyl chloridesSubstituted naphthalene derivatives

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and its interactions with biomolecules. Its ability to modulate neurotransmitter systems makes it a candidate for studying neurological functions and disorders. The compound may act as a monoamine transporter inhibitor, influencing levels of dopamine, norepinephrine, and serotonin in the brain.

Medicine

The therapeutic potential of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride is being explored for its role as a precursor in drug development. Its interactions with various receptors and enzymes suggest possible applications in pharmacology, particularly concerning treatments for neurological conditions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals , dyes, pigments, and advanced materials. Its unique chemical structure allows it to serve as an intermediate in various chemical processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in modulating neurotransmitter systems:

  • A study indicated that 1-(Naphthalen-2-yl)propan-1-amine hydrochloride significantly affects dopamine levels in vitro, suggesting its potential as a stimulant similar to other psychoactive substances.
  • Research focusing on its application as a ligand revealed promising results in binding affinity studies with various receptors involved in mood regulation.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

1-Cyclohexyl-2-propanamine Hydrochloride

  • Structure : Cyclohexyl group replaces the naphthalene moiety.
  • Key Differences: Reduced aromaticity compared to naphthalene, leading to lower lipophilicity. Potential for enhanced solubility in non-polar solvents due to the aliphatic cyclohexyl group. Applications: Possibly used in neurological studies (e.g., norpropylhexedrine analog) .

2-Phenyl-1-propanamine Hydrochloride

  • Molecular Formula : Presumed C₉H₁₄ClN (CAS: 20388-87-8) .
  • Structure : Phenyl group instead of naphthalene.
  • Key Differences: Smaller aromatic system, reducing π-π stacking interactions. Applications: Intermediate in organic synthesis; consumption data tracked industrially .

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride

  • Molecular Formula: C₉H₁₃Cl₂NO (MW: 222.11 g/mol) .
  • Structure: Ether-linked 3-chlorophenoxy group.
  • Higher molecular weight and altered electronic properties compared to the naphthalene derivative. Applications: Not specified, but chlorinated aromatics often appear in agrochemicals .

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₅ClFN (MW: 215.69 g/mol) .
  • Structure : Fluorophenyl group and branched 2-methylpropylamine.
  • Key Differences: Fluorine atom introduces electron-withdrawing effects, altering reactivity. Applications: Structural analog of psychoactive compounds (e.g., fluorinated amphetamines) .

Structural and Functional Analysis

Aromatic Substituent Effects

  • Naphthalene : High lipophilicity and strong π-π interactions due to fused aromatic rings. Favors binding to hydrophobic pockets in proteins .
  • Phenyl/Cyclohexyl : Lower aromaticity reduces binding affinity but improves solubility. Cyclohexyl derivatives may enhance metabolic stability .

Chirality and Stereochemical Impact

  • The (1R)-enantiomer of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride may exhibit distinct biological activity compared to racemic mixtures of analogs like 1-(4-Fluorophenyl)-2-methylpropan-2-amine .

Salt Formation and Solubility

  • Hydrochloride salts universally improve water solubility. Differences in pKa and counterion interactions may influence dissolution rates across analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Aromaticity Chirality
1-(Naphthalen-2-yl)propan-1-amine HCl C₁₃H₁₆ClN 221.73 Naphthalen-2-yl High (1R)-configured
1-Cyclohexyl-2-propanamine HCl Likely C₉H₁₈ClN ~175–185 Cyclohexyl None Not specified
2-Phenyl-1-propanamine HCl C₉H₁₄ClN ~171.67 Phenyl Moderate Not specified
2-(3-Chlorophenoxy)propan-1-amine HCl C₉H₁₃Cl₂NO 222.11 3-Chlorophenoxy Moderate Not specified
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₅ClFN 215.69 4-Fluorophenyl, 2-methyl Moderate Racemic likely

Biological Activity

1-(Naphthalen-2-yl)propan-1-amine hydrochloride, often referred to in research contexts as a derivative of naphthalene, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and neurochemistry. This compound is structurally characterized by a naphthalene ring substituted with a propan-1-amine moiety, which influences its interaction with biological systems.

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 221.72584 g/mol
  • CAS Number : 1810074-76-0

The biological activity of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride is primarily attributed to its interactions with neurotransmitter systems. Research indicates that it may act as a monoamine transporter inhibitor , influencing dopamine, norepinephrine, and serotonin levels in the brain. The compound's binding affinity to these transporters suggests potential stimulant effects similar to those observed with other psychoactive substances.

Key Mechanisms:

  • Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in synaptic clefts.
  • Norepinephrine Transporter (NET) : Similar inhibition effects can enhance norepinephrine signaling.
  • Serotonin Transporter (SERT) : Modulation of serotonin levels may contribute to mood regulation.

Biological Activity Overview

A variety of studies have explored the biological activity of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride, focusing on its pharmacological effects:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against monoamine transporters at submicromolar concentrations. For instance, a study highlighted that several derivatives, including 1-(Naphthalen-2-yl)propan-1-amine, were potent inhibitors of DAT and NET, suggesting a profile similar to amphetamines and MDMA .

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
1-(Naphthalen-2-yl)propan-1-amine<100<100>10000
Naphyrone20053235
Benzedrone12221411>10000

Case Studies and Research Findings

Several studies have provided insights into the compound's biological activity:

  • Neurochemical Profiles : A comprehensive study screened various psychoactive substances against human receptors, revealing that many compounds, including derivatives of naphthalene, acted as effective monoamine uptake inhibitors . This suggests potential applications in treating mood disorders or attention deficits.
  • Toxicological Assessments : Investigations into the neurotoxic and cardiotoxic effects of similar compounds have raised concerns about safety profiles. For instance, studies on methamnetamine (a related compound) indicated significant neurotoxic risks .
  • Enantioselectivity Studies : Research has shown that the S-(+)-enantiomer of related compounds exhibits greater potency as a reuptake inhibitor compared to its R-(−)-counterpart. This highlights the importance of stereochemistry in determining pharmacological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(Naphthalen-2-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a naphthalene derivative (e.g., 2-naphthol) with a propan-1-amine backbone via nucleophilic substitution or reductive amination. For example, intermediate naphthalene oxides can undergo amination with isopropylamine under catalytic conditions (e.g., palladium or acid catalysis), followed by hydrochloride salt formation using HCl gas or aqueous HCl .
  • Optimization : Key parameters include temperature (40–80°C for amination), solvent polarity (e.g., ethanol or THF for solubility), and stoichiometric ratios (1:1.2 amine to intermediate). Reaction progress is monitored via TLC or HPLC.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm for naphthalene) and amine protons (δ 1.5–2.5 ppm). 13C^{13}C NMR confirms the propan-1-amine chain (δ 35–50 ppm for CH2_2 groups) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 215.3 (free base) and 251.8 (HCl salt).
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and confirms stereochemistry. For example, the naphthalene ring typically forms a dihedral angle of 15–25° with the amine chain .

Advanced Research Questions

Q. What strategies resolve regioisomeric or diastereomeric impurities during synthesis?

  • Regioisomer Control : Regioisomers (e.g., naphthalen-1-yl vs. naphthalen-2-yl derivatives) are minimized by optimizing the coupling position via directed ortho-metalation or protecting group strategies. HPLC with chiral columns (e.g., Chiralpak AD-H) distinguishes isomers .
  • Diastereomer Separation : Chiral resolution employs diastereomeric salt formation using tartaric acid derivatives or enzymatic kinetic resolution. For instance, lipase-catalyzed acylation selectively modifies one enantiomer .

Q. How do researchers address discrepancies in toxicological data across studies?

  • Data Reconciliation : Systematic reviews (e.g., ATSDR frameworks ) assess study design variables:

VariableImpactExample
Dose RangeLC50_{50} varies with exposure time1-(Naphthalen-2-yl)propan-1-amine HCl: LC50_{50} = 2.48 mg/L (24h) vs. 7.49 mg/L (72h) in zebrafish
Model SystemSpecies-specific metabolismMouse hepatocytes show higher CYP450-mediated detoxification than human cell lines .
  • Mechanistic Studies : Comparative metabolomics (LC-MS/MS) identifies species-specific metabolites (e.g., hydroxylated vs. glucuronidated derivatives) to explain toxicity variations .

Q. What advanced techniques quantify the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD_D) to receptors (e.g., GPCRs). For example, a KD_D of 12 nM was reported for serotonin receptor 5-HT2A_{2A} .
  • Molecular Dynamics Simulations : Predicts binding stability using software like GROMACS. The naphthalene moiety exhibits π-π stacking with aromatic residues (e.g., Phe340 in 5-HT2A_{2A}) .

Contradictions and Mitigation

  • Synthetic Yield Variations : Discrepancies in reported yields (40–75%) arise from solvent purity or catalyst lot differences. Standardized reagent sourcing (e.g., anhydrous solvents) improves reproducibility .
  • Toxicity Thresholds : Inconsistent LC50_{50} values are addressed by harmonizing OECD guidelines for acute toxicity testing across labs .

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